molecular formula C24H35NO2 B14617571 N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine CAS No. 57710-61-9

N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine

Cat. No.: B14617571
CAS No.: 57710-61-9
M. Wt: 369.5 g/mol
InChI Key: PRHZTADWIRISQU-SKVGTYKASA-N
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Description

N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine is a compound that combines the structural features of farnesyl groups and methylenedioxybenzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine typically involves the reaction of farnesyl chloride with N-methyl-3,4-methylenedioxybenzylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature and solvent choice, would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine can undergo various chemical reactions, including:

    Oxidation: The farnesyl group can be oxidized to form farnesyl alcohol or farnesyl aldehyde.

    Reduction: The compound can be reduced to form this compound hydrochloride.

    Substitution: The methylenedioxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Farnesyl alcohol, farnesyl aldehyde.

    Reduction: this compound hydrochloride.

    Substitution: Various substituted methylenedioxy derivatives.

Scientific Research Applications

N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways involving farnesylated proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting diseases related to protein prenylation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine involves its interaction with molecular targets such as farnesylated proteins. The compound can inhibit the function of these proteins by preventing their proper localization within the cell. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxybenzylamphetamine: A psychedelic drug with a similar methylenedioxybenzyl structure.

    3,4-Methylenedioxyphenethylamine: A substituted phenethylamine with a methylenedioxy group.

Uniqueness

N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine is unique due to the presence of the farnesyl group, which imparts distinct biological and chemical properties. This combination of structural features makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

57710-61-9

Molecular Formula

C24H35NO2

Molecular Weight

369.5 g/mol

IUPAC Name

(2E,6E)-N-(1,3-benzodioxol-5-ylmethyl)-N,3,7,11-tetramethyldodeca-2,6,10-trien-1-amine

InChI

InChI=1S/C24H35NO2/c1-19(2)8-6-9-20(3)10-7-11-21(4)14-15-25(5)17-22-12-13-23-24(16-22)27-18-26-23/h8,10,12-14,16H,6-7,9,11,15,17-18H2,1-5H3/b20-10+,21-14+

InChI Key

PRHZTADWIRISQU-SKVGTYKASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN(C)CC1=CC2=C(C=C1)OCO2)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCN(C)CC1=CC2=C(C=C1)OCO2)C)C)C

Origin of Product

United States

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